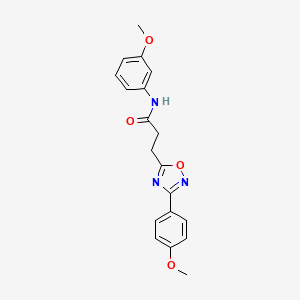
N-(3-methoxyphenyl)-3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-methoxyphenyl)-3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in drug discovery and development. This compound is commonly referred to as "MPO" and is a derivative of oxadiazole, which is a heterocyclic compound that has been extensively studied for its pharmacological properties.
Mecanismo De Acción
The mechanism of action of MPO involves the inhibition of various enzymes and signaling pathways that are involved in the inflammatory and tumor progression processes. MPO has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that plays a key role in the production of inflammatory mediators such as prostaglandins. MPO also inhibits the activity of nuclear factor kappa B (NF-κB), which is a transcription factor that regulates the expression of genes involved in inflammation and tumor growth.
Biochemical and Physiological Effects:
MPO has been shown to exhibit potent anti-inflammatory and anti-tumor activities in various preclinical studies. It has also been investigated for its neuroprotective effects in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. MPO has been shown to inhibit the activity of COX-2 and NF-κB, which are key players in the inflammatory and tumor progression processes. MPO has also been shown to reduce the levels of reactive oxygen species (ROS) and nitric oxide (NO) in various cell types.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MPO has several advantages for lab experiments. It is a highly pure compound that can be easily synthesized in large quantities. MPO has also been extensively studied for its pharmacological properties, which makes it a well-established compound for in vitro and in vivo experiments. However, one limitation of MPO is its relatively low solubility in water, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the research on MPO. One potential application of MPO is in the development of new anti-inflammatory and anti-tumor drugs. MPO has been shown to exhibit potent activity against these conditions, and further research may lead to the development of new drugs with improved efficacy and safety profiles. Another potential application of MPO is in the treatment of neurodegenerative diseases. MPO has been shown to exhibit neuroprotective effects, and further research may lead to the development of new drugs for the treatment of these conditions. Additionally, further research may be conducted to investigate the potential use of MPO in other disease conditions, such as cardiovascular diseases and metabolic disorders.
Métodos De Síntesis
The synthesis of MPO involves the reaction of 3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-amine with 3-methoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction yields MPO as a white solid with a high purity.
Aplicaciones Científicas De Investigación
MPO has been extensively studied for its potential applications in drug discovery and development. It has been shown to exhibit potent anti-inflammatory and anti-tumor activities in various preclinical studies. MPO has also been investigated for its neuroprotective effects in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propiedades
IUPAC Name |
N-(3-methoxyphenyl)-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4/c1-24-15-8-6-13(7-9-15)19-21-18(26-22-19)11-10-17(23)20-14-4-3-5-16(12-14)25-2/h3-9,12H,10-11H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOBGTNKRNFAMFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=N2)CCC(=O)NC3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methoxyphenyl)-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

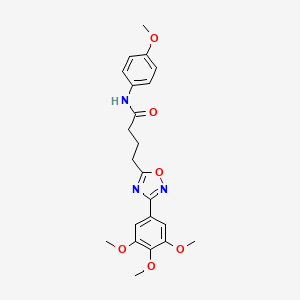
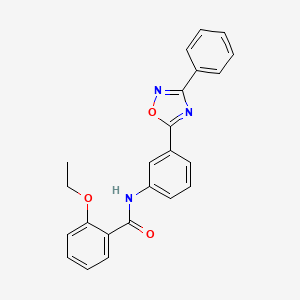

![N-(butan-2-yl)-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide](/img/structure/B7714914.png)
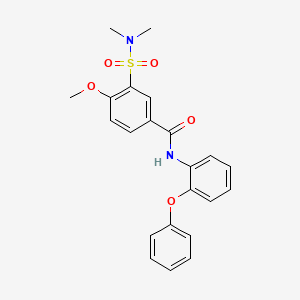
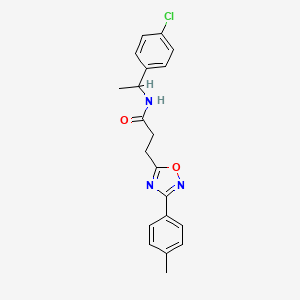
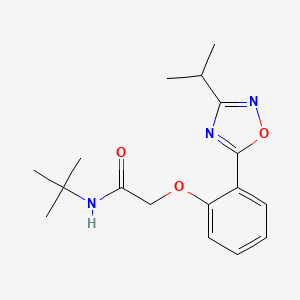
![N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzenesulfonamide](/img/structure/B7714977.png)
![N-(1,7-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-fluorobenzamide](/img/structure/B7714985.png)
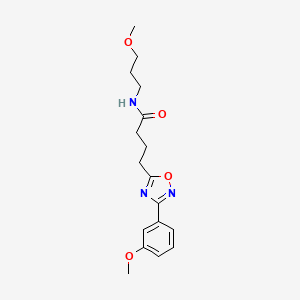
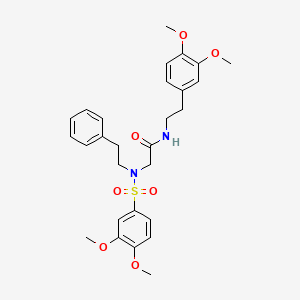

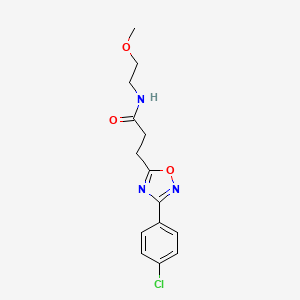
![N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,4,5-trimethoxybenzamide](/img/structure/B7715009.png)